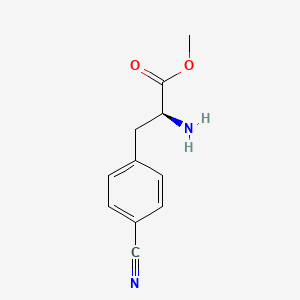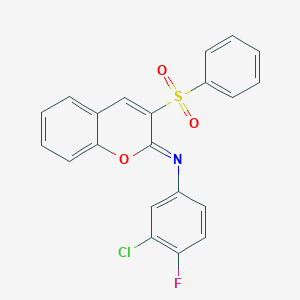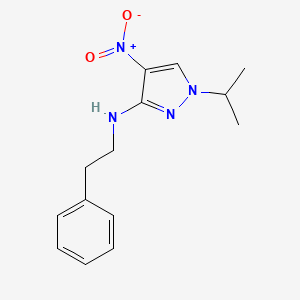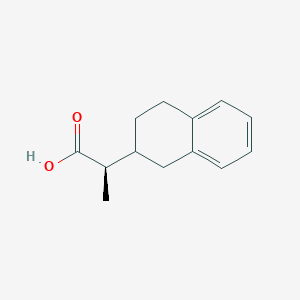
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-γ-CPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. This receptor is an ionotropic receptor that mediates the inhibitory effects of GABA in the brain. By activating this receptor, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA can increase the inhibitory tone of the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include anxiolytic and sedative effects, as well as anticonvulsant and antinociceptive effects. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA is its specificity for the GABA-A receptor, which allows for more targeted modulation of GABAergic neurotransmission. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the development of more water-soluble derivatives of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA, which could improve its utility in experimental settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA and its potential mechanisms of action.
Synthesemethoden
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA involves several steps, starting with the synthesis of 2-bromo-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with ethylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with (R)-2-chloropropionic acid to form (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including modulation of GABAergic neurotransmission and inhibition of glutamatergic neurotransmission.
Eigenschaften
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJLIIFGGZLEJ-BFHBGLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)
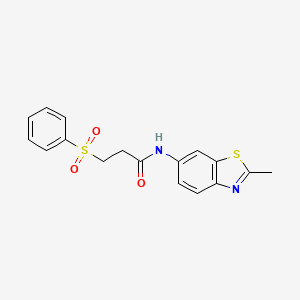
![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)
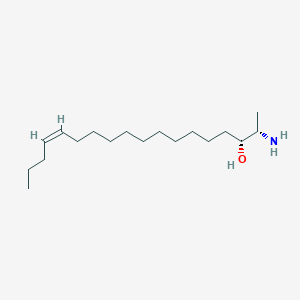
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)
